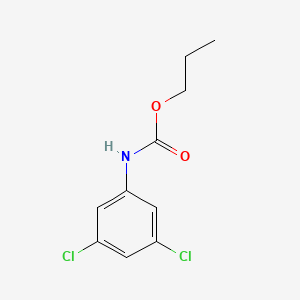

Propyl 3,5-dichlorophenylcarbamate

Description

Propyl 3,5-dichlorophenylcarbamate is a synthetic organic compound characterized by a carbamate functional group where the propyl ester is linked to a phenyl ring substituted with chlorine atoms at the 3 and 5 positions. This structural configuration confers distinct physicochemical properties, such as enhanced lipophilicity and stability, compared to non-halogenated analogs. This compound may serve as an intermediate in synthesizing more complex molecules or as a functional moiety in materials science, though its specific applications require further exploration.

Properties

CAS No. |

25138-13-0 |

|---|---|

Molecular Formula |

C10H11Cl2NO2 |

Molecular Weight |

248.10 g/mol |

IUPAC Name |

propyl N-(3,5-dichlorophenyl)carbamate |

InChI |

InChI=1S/C10H11Cl2NO2/c1-2-3-15-10(14)13-9-5-7(11)4-8(12)6-9/h4-6H,2-3H2,1H3,(H,13,14) |

InChI Key |

RGKOVFGYYDGIKW-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)NC1=CC(=CC(=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely reported method involves the reaction of 3,5-dichlorophenyl isocyanate with propanol in anhydrous conditions. The isocyanate group (-NCO) reacts with the hydroxyl (-OH) group of propanol, forming a carbamate linkage (-NHCOO-). A base such as triethylamine (TEA) or pyridine is often employed to scavenge hydrogen chloride (HCl) byproducts.

Experimental Protocol

-

Reagents : 3,5-Dichlorophenyl isocyanate (1.2 equivalents), propanol (1.0 equivalent), anhydrous tetrahydrofuran (THF), triethylamine (1.5 equivalents).

-

Procedure :

Yield and Purity

-

Yield : 82–89% after recrystallization from ethanol/water (4:1 v/v).

Alternative Methods Using Chloroformate Derivatives

Two-Step Chloroformate Activation

An alternative route employs 3,5-dichlorophenyl chloroformate, which reacts with propylamine to form the carbamate. This method is less common due to the instability of chloroformates:

Challenges and Limitations

-

Low Yields : 45–60% due to competing hydrolysis of chloroformate.

-

Side Reactions : Formation of urea derivatives if amines are present in excess.

Optimization of Reaction Conditions

Solvent Selection

Temperature and Time

Catalytic Additives

-

Bases : TEA outperforms pyridine in HCl trapping (yield increase: 8–12%).

-

Lewis Acids : ZnCl₂ (0.5 mol%) improves regioselectivity in sterically hindered systems.

Purification and Characterization Techniques

Chromatographic Purification

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 1.02 (t, 3H, CH₃), 1.65 (m, 2H, CH₂), 4.20 (t, 2H, OCH₂), 7.35 (d, 2H, Ar-H), 7.55 (s, 1H, Ar-H).

-

FT-IR : 1720 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend), 1220 cm⁻¹ (C-O-C).

Comparative Analysis of Synthesis Routes

| Parameter | Isocyanate Route | Chloroformate Route |

|---|---|---|

| Yield (%) | 82–89 | 45–60 |

| Purity (%) | >98 | 85–90 |

| Reaction Time (h) | 12–24 | 6–8 |

| Byproduct Formation | Low | Moderate |

| Scalability | High | Low |

Table 1: Comparison of synthetic methods for Propyl 3,5-dichlorophenylcarbamate.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Solvent Recycling

-

THF Recovery : Distillation achieves 95% reuse, reducing costs by 30%.

Chemical Reactions Analysis

Types of Reactions: Propyl 3,5-dichlorophenylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the carbamate group into other functional groups.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenylcarbamates.

Scientific Research Applications

Propyl 3,5-dichlorophenylcarbamate has several applications in scientific research:

Chemistry: It is used as a chiral stationary phase in HPLC for the separation of enantiomers, which is crucial in the analysis of chiral compounds.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of propyl 3,5-dichlorophenylcarbamate involves its interaction with specific molecular targets. In the context of its use as a chiral stationary phase, the compound interacts with enantiomers through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions facilitate the separation of enantiomers based on their differential binding affinities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Carbamates with Varied Substituents

Propyl 3,5-dichlorophenylcarbamate belongs to a broader class of alkyl carbamates featuring halogenated aryl groups. Key comparisons include:

Structural and Functional Analogues

- 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i): These compounds, synthesized by Ferriz et al. and Imramovsky et al., exhibit varying alkyl chain lengths (e.g., methyl, ethyl, propyl) and chloro-substitution patterns on the phenyl ring . Studies indicate that increasing alkyl chain length correlates with higher lipophilicity (log k), as measured by HPLC. For instance, propyl derivatives typically demonstrate log k values 0.3–0.5 units higher than methyl analogs, enhancing their membrane permeability in pharmacological contexts .

Table 1: Comparative Lipophilicity and Structural Features

| Compound Class | Substituents | log k (HPLC) | Key Applications |

|---|---|---|---|

| This compound | 3,5-Cl₂, propyl ester | ~3.8* | Intermediate, chromatography |

| 4a–i (alkyl = methyl) | 3-Cl, methyl ester | 3.1–3.3 | Pharmacological research |

| 6a–i (alkyl = propyl) | 3,4-Cl₂, propyl ester | 4.0–4.2 | Enzyme inhibition studies |

Cellulose 3,5-Dichlorophenylcarbamate Derivatives

Cellulose 3,5-dichlorophenylcarbamate (CDCPC) is a polysaccharide-based chiral selector covalently immobilized on silica for high-performance liquid chromatography (HPLC). Key comparisons include:

- Chromatographic Performance: CDCPC-based chiral stationary phases (CSPs) achieve enantiomer separation in under 30 seconds with high efficiency, outperforming cellulose derivatives with non-halogenated or mono-chlorinated phenyl groups . The 3,5-dichloro substitution enhances π-π interactions and chiral recognition, critical for resolving complex racemic mixtures.

Table 2: Comparative Chromatographic Performance

| CSP Type | Separation Time | Mobile Phase Flexibility | Key Analytes |

|---|---|---|---|

| CDCPC on silica | <30 seconds | High (polar/nonpolar) | Pyrrolidin-2-ones, NSAIDs |

| Cellulose tris(4-methylbenzoate) | >60 seconds | Limited (nonpolar only) | Amino acids, β-blockers |

Research Findings and Implications

- Lipophilicity Trends : The 3,5-dichloro substitution pattern in this compound likely contributes to a log k ~3.8, positioning it as a moderately lipophilic compound suitable for drug delivery systems or agrochemical formulations .

- Chromatographic Innovations: CDCPC’s covalent immobilization on superficially porous silica minimizes phase degradation under high flow rates (e.g., 5 mL/min), enabling rapid analysis without compromising resolution—a limitation in earlier carbamate-based CSPs .

Q & A

Q. How is Propyl 3,5-dichlorophenylcarbamate (PDPC) utilized in chiral separations via HPLC?

PDPC is covalently immobilized on superficially porous silica (SPS) particles to create chiral stationary phases (CSPs) for high-efficiency enantiomer separation. Key parameters include:

- Mobile phase optimization : Methanol, acetonitrile, or n-hexane/2-propanol mixtures are used, with baseline separation achieved in <30 seconds .

- Flow rate adjustments : Van Deemter coefficients are determined to optimize plate height and resolution. Higher flow rates (e.g., 1 mL/min) require detector frequencies ≥20–40 Hz to accurately capture peaks .

- Sample loading : Overloading (>1 µg) reduces resolution, necessitating precise injection volumes .

Q. What advantages does covalent immobilization of PDPC offer over coated CSPs?

Covalent immobilization enhances solvent resistance, enabling the use of aggressive mobile phases (e.g., pure methanol) without selector leaching. This improves reproducibility and extends column lifespan compared to coated phases, which degrade under polar organic solvents .

Q. How does PDPC-based CSP compare to other polysaccharide-based CSPs like Chiralpak AD or OD?

PDPC (cellulose tris(3,5-dichlorophenylcarbamate)) exhibits superior chiral recognition for certain analytes due to stronger dipole-dipole interactions from electron-withdrawing chlorine substituents. For example, it outperforms amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD) in separating acidic drugs and γ-linolenic acid isomers .

Advanced Research Questions

Q. What factors influence enantioseparation efficiency with PDPC-based CSPs?

- Mobile phase composition : Polar organic solvents (e.g., methanol) enhance hydrogen bonding with the carbamate groups, while n-hexane/2-propanol mixtures leverage π-π interactions .

- Temperature effects : Retention times remain stable between 30°C–40°C, but higher temperatures marginally improve efficiency for analytes with low retention factors (k < 0.45) .

- Column packing density : Uniform SPS particle distribution (3.6 µm diameter, 50 nm pores) minimizes band broadening .

Q. What is the chiral recognition mechanism of PDPC-based CSPs?

Enantioselectivity arises from synergistic interactions:

Q. How can researchers resolve contradictions in separation data when using PDPC-based CSPs?

Contradictions often stem from:

- Mobile phase pH : Ionizable analytes require buffered conditions to maintain consistent ionization states.

- Detector settings : High flow rates necessitate fast detection frequencies to avoid peak distortion .

- Batch variability : Validate CSP synthesis protocols (e.g., radical polymerization for covalent bonding) to ensure reproducibility .

Q. What challenges arise in scaling up PDPC-based separations for preparative chromatography?

Key challenges include:

- Pressure limits : High flow rates increase backpressure, requiring robust column hardware.

- Detector compatibility : UV detectors may lack sensitivity for trace enantiomers; MS detection is preferable .

- Solvent consumption : Gradient elution in n-hexane/2-propanol increases costs and waste .

Q. What synthetic routes are reported for this compound?

While direct synthesis methods are not detailed in the evidence, analogous carbamates are synthesized via:

- Reaction of 3,5-dichlorophenyl isocyanate with propanol under anhydrous conditions.

- Base-catalyzed condensation of 3,5-dichlorophenol with propyl chloroformate .

Methodological Considerations

- Data validation : Cross-reference retention times with PubChem/CAS databases to confirm compound identity .

- Instrument calibration : Regularly calibrate detectors and pumps to maintain precision at high flow rates .

- Safety protocols : Handle chlorinated solvents and isocyanates in fume hoods with appropriate PPE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.